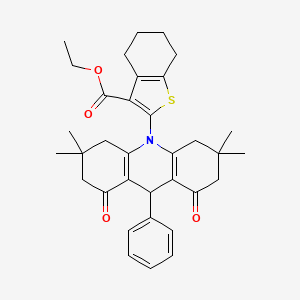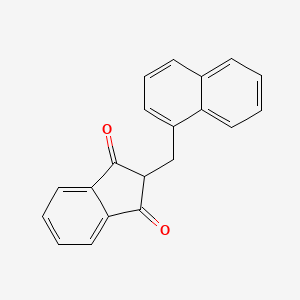![molecular formula C18H28N4O B6055966 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has garnered significant interest in the field of scientific research due to its potential applications in medicine. This compound has shown promise as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. In
Applications De Recherche Scientifique
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has shown potential as a therapeutic agent for various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, it has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Mécanisme D'action
The mechanism of action of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neurological cells, it has been shown to modulate the Wnt signaling pathway, which is involved in synaptic plasticity and cognitive function. In infectious disease cells, it inhibits viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In neurological cells, it improves cognitive function and has neuroprotective effects. In infectious disease cells, it inhibits viral replication and has antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments is its high purity and yield. This makes it suitable for use in various assays and experiments. However, one limitation is its cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One direction is to further explore its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and specific compounds. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its efficacy and safety in clinical settings.
Méthodes De Synthèse
The synthesis of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves several steps. The first step is the preparation of the intermediate compound, which involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinylamine with 4-bromobutyronitrile. The resulting intermediate is then reacted with 1-(2-chloroethyl)piperidine to form the final product, 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
2-[4-[1-(oxan-4-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-7-19-18(20-8-1)21-9-2-15(3-10-21)16-4-11-22(14-16)17-5-12-23-13-6-17/h1,7-8,15-17H,2-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZBNLFNCSTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3CCOCC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)